Ile-Gln

Description

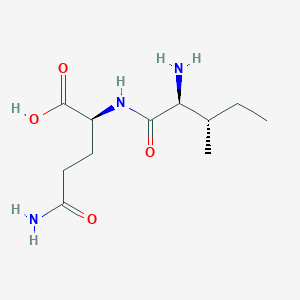

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N3O4 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-3-6(2)9(13)10(16)14-7(11(17)18)4-5-8(12)15/h6-7,9H,3-5,13H2,1-2H3,(H2,12,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1 |

InChI Key |

CNPNWGHRMBQHBZ-ZKWXMUAHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

sequence |

IQ |

Origin of Product |

United States |

Foundational Significance of Dipeptides in Biochemical Systems

Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, are fundamental to numerous biological processes. numberanalytics.comdergipark.org.tr They serve as intermediates in protein digestion and metabolism, with dietary proteins being broken down into dipeptides and amino acids for absorption. wikipedia.org The uptake of dipeptides in the intestine is often more rapid than that of free amino acids due to a distinct transport mechanism. wikipedia.orgbachem.com

Beyond their role as building blocks for larger proteins, dipeptides can exhibit unique biological activities. numberanalytics.com These activities include functioning as neurotransmitters, possessing antioxidant properties, and participating in cell signaling pathways. numberanalytics.com Some dipeptides have also found commercial applications in medicine and as sweeteners. wikipedia.org The physical properties of dipeptides, such as solubility and stability, can also differ significantly from their constituent amino acids. For instance, some dipeptides are more water-soluble and stable under certain conditions, which is advantageous for their use in nutritional formulas. wikipedia.org

Advanced Synthesis Methodologies for Ile Gln and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a robust and well-established framework for producing peptides with high purity and defined sequences. For a dipeptide such as Ile-Gln, both solution-phase and solid-phase methods are applicable, with the latter offering significant advantages in terms of purification and automation.

Principles and Applications of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry and the method of choice for many applications. rsc.org The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, or resin. google.comresearchgate.net This anchoring simplifies the entire process, as excess reagents and byproducts from each step can be removed by simple filtration and washing, eliminating the need for complex purification of intermediate products. thieme-connect.de

The synthesis of this compound via SPPS would proceed in the C-terminal to N-terminal direction. The process begins by attaching the C-terminal amino acid, Glutamine (Gln), to a suitable resin. researchgate.net The choice of resin and an appropriate linker molecule is critical as it determines the conditions under which the final peptide will be cleaved from the support. researchgate.net For instance, a Rink Amide resin can be used to produce a peptide with a C-terminal amide. google.comcsic.es

Once the first amino acid is anchored, the synthesis cycle consists of two main steps:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. In the widely used Fmoc/tBu strategy, the base-labile Fluorenylmethoxycarbonyl (Fmoc) group is removed using a solution of a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esiris-biotech.de

Coupling: The next amino acid in the sequence (Isoleucine), with its α-amino group protected by Fmoc and its side chain protected where necessary, is activated and reacted with the newly deprotected amino group of the resin-bound peptide. This forms a new peptide bond. thieme-connect.de

This cycle is repeated until the desired sequence, this compound, is assembled. Finally, the completed dipeptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. iris-biotech.dethermofisher.com

Optimization of Protecting Group Strategies and Coupling Reactions

The success of SPPS relies heavily on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The most common strategy for SPPS is the Fmoc/tBu approach. iris-biotech.degoogle.comresearchgate.net

α-Amino Protection: The Fmoc group is used for temporary protection of the N-terminus and is removed at the start of each coupling cycle. researchgate.net

Side-Chain Protection: Permanent protecting groups are used for reactive amino acid side chains. These must remain stable throughout the synthesis and are only removed during the final cleavage step. For the synthesis of this compound, Isoleucine's alkyl side chain is non-reactive and does not require a protecting group. However, the side-chain amide of Glutamine can undergo dehydration to a nitrile during activation with certain coupling reagents. peptide.com To prevent this side reaction, especially in longer syntheses, the glutamine side chain is often protected. The trityl (Trt) group is a common choice for this purpose in Fmoc chemistry, as it is acid-labile and removed during the final TFA cleavage. google.compeptide.com

The formation of the peptide bond is a critical step that must be rapid and efficient to ensure high yields and prevent side reactions, including racemization. peptide.com This is achieved using coupling reagents that activate the carboxylic acid group of the incoming amino acid. A variety of such reagents have been developed, each with specific characteristics.

| Coupling Reagent Class | Examples | Additive | Characteristics |

| Uronium/Aminium | HBTU, HATU, HCTU, TBTU | HOBt, HOAt, OxymaPure | Highly efficient and fast-acting, commonly used in automated SPPS. google.comcsic.esthaiscience.info HATU is particularly effective at preventing racemization. thaiscience.info |

| Carbodiimide | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, OxymaPure | Cost-effective and widely used. DIC is a liquid, making it suitable for automated synthesizers. csic.esgoogle.com The combination with an additive like HOBt or OxymaPure is necessary to suppress side reactions and racemization. csic.es |

| Phosphonium | PyBOP, PyAOP | - | Powerful reagents, particularly useful for difficult couplings involving sterically hindered amino acids. google.com |

| Other | o-NosylOXY | - | A recyclable coupling reagent where byproducts can be recovered, offering a more environmentally friendly option. peptide.comnih.gov |

Enzymatic Synthesis Strategies

Enzymatic peptide synthesis offers a green alternative to chemical methods, operating under mild conditions with high stereo- and regioselectivity, which often circumvents the need for side-chain protection. thieme-connect.de

Biocatalyst Identification and Immobilization Techniques

Research has identified a potent biocatalyst for the synthesis of the this compound precursor, N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ). nih.govresearchgate.netconicet.gov.ar A partially purified proteolytic extract from the fruits of Solanum granuloso leprosum, named granulosain, has proven to be a robust biocatalyst for this reaction. nih.govresearchgate.netnih.gov This enzyme effectively catalyzes the formation of the peptide bond between a protected Isoleucine derivative and Glutamine. nih.govfrontiersin.org

For industrial applications, enzyme stability, recovery, and reusability are paramount. researchgate.net Enzyme immobilization, the process of restricting enzyme mobility to a solid support, is a key technology for achieving these goals. slideshare.net While the studies on granulosain used the soluble enzyme, immobilization would be a logical next step for process optimization. nih.govresearchgate.net Common immobilization techniques applicable to biocatalysts like granulosain include:

Adsorption: The simplest method, involving weak, non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and a support carrier. mdpi.comtandfonline.com It is generally a mild process that preserves enzyme activity. tandfonline.com

Covalent Binding: This involves the formation of strong, stable chemical bonds between the enzyme and the support material. mdpi.comacs.org It provides very stable immobilization with minimal leaching of the enzyme. tandfonline.com

Entrapment/Encapsulation: The enzyme is physically confined within the porous matrix of a polymer gel or a semi-permeable membrane, without being directly attached to the support. acs.org

Cross-Linking: Enzymes are linked together to form larger aggregates (Cross-Linked Enzyme Aggregates or CLEAs), creating a carrier-free immobilized biocatalyst. mdpi.com

Reaction Conditions and System Design for Enhanced Yield

The enzymatic synthesis of Z-IQ using granulosain has been optimized to achieve high yields. nih.gov The system design employs an aqueous-organic biphasic system, which can enhance substrate solubility and shift the reaction equilibrium towards synthesis by removing the product from the aqueous phase where the enzyme is active. nih.govresearchgate.netconicet.gov.ar Detailed research findings have established specific conditions for maximizing the yield of Z-IQ. nih.govnih.gov

| Parameter | Optimal Condition | Reference(s) |

| Biocatalyst | Granulosain (partially purified extract from Solanum granuloso leprosum) | nih.gov, researchgate.net, nih.gov |

| Substrates | N-α-CBZ-Ile-ONp (N-α-Carbobenzyloxy-Isoleucine p-nitrophenyl ester) and Gln | nih.gov, researchgate.net |

| Reaction System | Aqueous-organic biphasic system | nih.gov, nih.gov |

| Solvent | 50% (v/v) ethyl acetate (B1210297) in 0.1 M Tris-HCl buffer | nih.gov, researchgate.net, conicet.gov.ar |

| pH | 8.0 | nih.gov, researchgate.net, nih.gov |

| Temperature | 40°C | nih.gov, researchgate.net |

| Maximal Yield | 71 ± 0.10% | nih.gov, researchgate.net, nih.gov |

Following the enzymatic synthesis of the protected dipeptide (Z-IQ), the N-terminal protecting group (Z-) must be removed, typically by hydrogenolysis, to yield the final this compound dipeptide. google.com

Microbial Biosynthesis and Metabolic Engineering Interventions

While direct reports on the microbial fermentation of this compound are scarce, the principles of systems metabolic engineering provide a clear blueprint for developing a microbial cell factory for its production. This approach involves genetically modifying a host microorganism, such as Escherichia coli or Corynebacterium glutamicum, to efficiently convert a simple carbon source like glucose into the target dipeptide. nih.govnih.gov

The strategy would rely on the heterologous expression of an enzyme capable of joining Isoleucine and Glutamine. L-amino acid ligases (Lals) are a promising class of enzymes that catalyze the ATP-dependent formation of dipeptides from unprotected amino acids. asm.org For example, the Lal enzyme TabS from Pseudomonas syringae has been shown to synthesize various dipeptides with high selectivity. asm.org A similar ligase with specificity for Ile and Gln could be identified through bioprospecting or engineered for this purpose.

A systems metabolic engineering approach for this compound production would involve several key interventions: nih.gov

Enhancing Precursor Supply: The intracellular pools of both Isoleucine and Glutamine must be increased.

Isoleucine: The biosynthesis of isoleucine begins with pyruvate (B1213749) and α-ketobutyrate. libretexts.org Engineering strategies would focus on upregulating the expression of key enzymes in the ilv operon and eliminating feedback inhibition, for instance by mutating acetohydroxy acid synthase. pnas.org

Glutamine: Glutamine is synthesized from the TCA cycle intermediate α-ketoglutarate via glutamate (B1630785). libretexts.org Flux towards α-ketoglutarate can be increased, and the expression of glutamate dehydrogenase and glutamine synthetase can be enhanced. libretexts.org

Blocking Competing Pathways: To channel metabolic flux towards the precursors, competing pathways that drain Isoleucine, Glutamine, or their intermediates should be attenuated or knocked out. nih.govacs.org

Expressing a Peptide-Forming Enzyme: A gene encoding a suitable L-amino acid ligase specific for this compound would be introduced and overexpressed in the engineered host.

Ensuring Cofactor Availability: As L-amino acid ligases are ATP-dependent, ensuring efficient ATP regeneration is crucial for high-yield production. asm.org

By combining these rational, systems-level modifications, it is feasible to construct a microbial strain capable of the de novo biosynthesis of this compound from a simple and inexpensive feedstock. pnas.org

Comparative Analysis of Synthetic Routes for Scalability and Purity

The choice of a synthetic route for this compound is dictated by the desired scale, required purity, economic viability, and environmental impact. Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis each present a unique profile of advantages and disadvantages in these respects.

Scalability: SPPS is well-established for both lab-scale and large-scale production and can be automated, making it a popular choice in the pharmaceutical industry. rsc.org However, scaling up SPPS can lead to substantial costs associated with reagents and the large volumes of solvents required for couplings and washings. rsc.orggappeptides.com LPPS, particularly methods like GAP-PS, is designed for scalability, offering significant reductions in raw material and solvent consumption compared to SPPS. gappeptides.com The homogeneous reaction conditions and non-chromatographic purification steps make it highly adaptable to large-scale efforts. rsc.orggappeptides.com Enzymatic synthesis is also scalable, as demonstrated by its use in industrial processes. Biocatalytic processes can be performed in large bioreactors, and while initial enzyme development and optimization can be intensive, the operational costs can be lower due to mild reaction conditions and reduced waste. frontiersin.orgmdpi.com

Purity and Purification: Achieving high purity is a critical challenge in peptide synthesis. In SPPS, the final product is cleaved from the resin and must be purified from a mixture containing various deletion sequences (truncated peptides) and other side-products, often requiring extensive reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov The final purity is highly dependent on the efficiency of each coupling step. Liquid-phase strategies like GAP-PS are engineered to simplify purification; the target peptide can be selectively precipitated, leaving impurities in the solution, which results in high crude purity before final polishing. gappeptides.com Enzymatic synthesis offers excellent purity profiles due to the high specificity of the enzyme, which minimizes the formation of side-products. frontiersin.org In the synthesis of the this compound precursor Z-IQ, the product was effectively separated and purified from the reaction mixture using RP-HPLC, demonstrating a clean reaction profile. frontiersin.orgfrontiersin.org

Reaction Conditions and Environmental Impact: SPPS protocols involve the heavy use of organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing environmental and safety scrutiny. rsc.org The large excess of reagents needed to drive reactions to completion also contributes to a significant waste stream. gappeptides.com LPPS methods are generally considered "greener," as they can reduce solvent waste by over 80% and allow for reagent recycling. gappeptides.com Enzymatic synthesis is often highlighted as the most environmentally benign approach. These reactions are typically run in aqueous buffer systems under mild conditions of temperature and pH, drastically reducing the organic solvent footprint. frontiersin.orgfrontiersin.org

The following table provides a comparative overview of these advanced synthesis methods for the production of this compound.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) / GAP-PS | Enzymatic Synthesis |

|---|---|---|---|

| Principle | Peptide grown on an insoluble polymer support; excess reagents removed by washing. rsc.org | Peptide grown on a soluble support/tag in a homogeneous solution; purification by precipitation. rsc.orggappeptides.com | Enzyme (biocatalyst) selectively forms the peptide bond in an aqueous or biphasic system. frontiersin.org |

| Scalability | Good; automated and widely used industrially, but can be costly at large scales. rsc.org | Excellent; designed for easy scale-up with reduced raw material and solvent costs. gappeptides.com | Good; suitable for large-scale bioreactor production. mdpi.com |

| Purity Profile | Crude product contains multiple by-products (e.g., truncated sequences); requires extensive HPLC purification. nih.gov | High crude purity due to efficient, non-chromatographic purification steps. gappeptides.com | High; enzyme specificity minimizes side-product formation. frontiersin.org |

| Typical Yield | Variable and sequence-dependent; overall yield can be lowered by purification losses. | Reported to improve peptide yield over SPPS. gappeptides.com | High; reported as 71% for the Z-IQ precursor. frontiersin.orgnih.gov |

| Reaction Conditions | Harsh; requires organic solvents (e.g., DMF) and large excess of coupling reagents and protected amino acids. rsc.org | Milder than SPPS; homogeneous reaction in solution. rsc.org | Mild; typically aqueous buffers, neutral pH, and moderate temperatures (e.g., 40°C). frontiersin.orgfrontiersin.org |

| Environmental Impact | High; generates significant volumes of hazardous solvent waste. rsc.org | Low; significantly reduces solvent use and allows for recycling. gappeptides.com | Very Low; considered a "green chemistry" approach using aqueous systems. frontiersin.org |

Mechanistic Investigations of Ile Gln S Biological Activities

Antimicrobial Properties and Spectrum of Activity

The dipeptide Isoleucyl-Glutamine (Ile-Gln), denoted as IQ, has been identified as a novel antibacterial agent. nih.govconicet.gov.ar Its efficacy has been evaluated against a range of microorganisms, demonstrating notable inhibitory effects on both Gram-positive and Gram-negative bacteria. frontiersin.org The synthesis of its precursor, N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), is achieved enzymatically, and the subsequent cleavage and purification yield the active IQ dipeptide for antimicrobial testing. nih.govconicet.gov.ar

Studies have demonstrated that this compound exhibits inhibitory activity against several Gram-positive bacterial strains. nih.gov The antibacterial effect was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. frontiersin.org

The dipeptide was shown to inhibit the growth of various Staphylococcus species. nih.gov Specifically, MIC values between 118 ± 0.01 μg/mL and 133.7 ± 0.05 μg/mL were recorded for strains including Staphylococcus aureus ATCC 25923, Staphylococcus hominis A17771, and a clinical isolate of Staphylococcus aureus C00195. nih.govconicet.gov.arfrontiersin.org It also showed activity against Helicobacter pylori NCTC 11638 and several wild-type strains. nih.govconicet.gov.ar

| Gram-Positive Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 118 ± 0.01 nih.gov |

| Staphylococcus hominis | A17771 | 133.7 ± 0.05 nih.gov |

| Staphylococcus aureus | C00195 | 125.6 ± 0.03 nih.gov |

| Helicobacter pylori | NCTC 11638 | 125.2 ± 0.02 nih.gov |

The antibacterial spectrum of this compound extends to Gram-negative bacteria. frontiersin.org Research has documented its effectiveness against clinically relevant strains of Escherichia coli. nih.gov

Testing revealed a significant growth-inhibitory effect on Escherichia coli ATCC 25922 and a wild-type strain, Escherichia coli A17683. nih.gov The MIC values recorded were 82.4 ± 0.01 μg/mL and 85.0 ± 0.00 μg/mL, respectively, indicating a potent activity against these Gram-negative organisms. nih.govconicet.gov.ar

| Gram-Negative Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Escherichia coli | ATCC 25922 | 82.4 ± 0.01 nih.gov |

| Escherichia coli | A17683 | 85.0 ± 0.00 nih.gov |

The efficacy of this compound has also been evaluated against bacteria with established drug resistance. The results indicate a selective spectrum of activity. The dipeptide demonstrated growth inhibition against specific single-drug resistant (SDR) strains of Helicobacter pylori. nih.govconicet.gov.ar It was effective against an H. pylori strain resistant to Levofloxacin (LEV) and another resistant to Metronidazole (MTZ). nih.gov

However, this compound did not show inhibitory activity against other resistant strains tested. nih.govconicet.gov.ar These included single-drug resistant Klebsiella oxytoca and Pseudomonas aeruginosa, as well as a multidrug-resistant (MDR) strain of Enterococcus faecalis. nih.govconicet.gov.ar This suggests that the antibacterial mechanism of this compound may be ineffective against the resistance mechanisms present in these particular microorganisms. nih.gov

| Microorganism | Strain Details | Inhibitory Activity |

|---|---|---|

| Helicobacter pylori | 661 (SDR - Resistant to LEV) | Yes nih.gov |

| Helicobacter pylori | 662 (SDR - Resistant to MTZ) | Yes nih.gov |

| Enterococcus faecalis | I00125 (MDR) | No nih.govconicet.gov.ar |

| Klebsiella oxytoca | A19438 (SDR) | No nih.govconicet.gov.ar |

| Pseudomonas aeruginosa | C00213 (SDR) | No nih.govconicet.gov.ar |

Antibacterial Efficacy against Gram-Negative Microorganisms

Role in Gut Homeostasis and Intestinal Barrier Integrity

While direct studies on the dipeptide this compound are limited in this area, research on related peptides and its constituent amino acid, glutamine, provides insight into potential mechanisms. The gut barrier is a complex system crucial for absorbing nutrients while preventing the invasion of pathogens. wikipedia.org It consists of a layer of epithelial cells sealed by tight junctions and is closely integrated with the gut-associated lymphoid tissue (GALT). wikipedia.orgfrontiersin.org

Research on the tripeptide this compound-Trp (IQW) has shown significant effects on gut microbiota in a mouse model of ankylosing spondylitis. nih.govresearchgate.netsci-hub.se Treatment with IQW was found to increase microbial diversity, which was reduced in the disease state. nih.govresearchgate.net Specifically, IQW treatment reversed the observed decrease in the relative abundance of Bacteroidetes and the increase in Verrucomicrobia. nih.gov The study also noted an increased abundance of beneficial genera such as Akkermansia, Bacteroides, and Lactobacillus following IQW administration. sci-hub.se These findings suggest that peptides containing the this compound sequence may play a role in beneficially modulating the gut microbial community. researchgate.net

| Peptide Studied | Key Findings on Gut Microbiota | Source |

|---|---|---|

| This compound-Trp (IQW) | Increased microbial diversity. nih.govresearchgate.net | nih.govresearchgate.net |

| This compound-Trp (IQW) | Reversed the reduction in relative abundance of Bacteroidetes. nih.gov | nih.gov |

| This compound-Trp (IQW) | Reversed the increased relative abundance of Verrucomicrobia. nih.gov | nih.gov |

| This compound-Trp (IQW) | Increased abundance of Akkermansia, Bacteroides, and Lactobacillus. sci-hub.se | sci-hub.se |

The integrity of the intestinal mucosa is critical for health, and its primary amino acid fuel source is Glutamine (Gln), a component of the this compound dipeptide. frontiersin.org Glutamine has been shown to improve intestinal barrier function and can restore barrier integrity after stress. frontiersin.org Similarly, dipeptides such as Alanyl-Glutamine (Ala-Gln) have been found to preserve intestinal mucosa integrity by increasing the protein levels of tight junction proteins like occludin. mdpi.com These functions of glutamine and related dipeptides highlight a potential role for this compound in maintaining mucosal health. frontiersin.orgmdpi.com

Furthermore, the tripeptide this compound-Trp (IQW) has been demonstrated to exert beneficial effects by altering the concentrations of inflammatory cytokines. researchgate.net In a mouse model, IQW treatment decreased the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.govresearchgate.net The gut-associated lymphoid tissue (GALT), which includes Peyer's patches and isolated lymphoid follicles, is a key site for initiating intestinal immune responses. nih.gov Intestinal epithelial cells can regulate immune cell activation within the GALT, thereby controlling local and systemic inflammatory responses. researchgate.net By modulating inflammatory mediators, peptides like IQW can influence GALT dynamics and contribute to intestinal immune homeostasis. nih.govresearchgate.net

Regulation of Tight Junction Protein Expression and Paracellular Permeability

The integrity of the intestinal epithelial barrier is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. This barrier is primarily maintained by tight junctions (TJs), complex protein structures that seal the space between adjacent epithelial cells, thereby controlling paracellular permeability. While direct studies on the dipeptide Isoleucyl-glutamine (this compound) are limited, the biological activities of its constituent amino acid, L-glutamine (Gln), have been extensively studied in this context.

Glutamine is a key nutrient for intestinal epithelial cells and plays a significant role in the maintenance of intestinal barrier function. nih.gov Research using Caco-2 cell monolayers, a model for the human intestinal epithelium, has shown that glutamine availability is essential for the expression and proper localization of key tight junction proteins. nih.gov Deprivation of glutamine leads to a decrease in the protein expression of claudin-1, occludin, and zonula occludens-1 (ZO-1). nih.gov This deprivation also causes a mislocalization of claudin-1 and a reduction of occludin at the cell junctions. nih.gov

Further studies have elaborated on these findings. In intestinal porcine epithelial cells, L-glutamine was found to enhance the abundance of transmembrane proteins like occludin, claudin-4, and junction adhesion molecule (JAM)-A, as well as the plaque proteins ZO-1, ZO-2, and ZO-3 by 1.8 to 6 times. nih.gov This enhancement of TJ protein abundance contributes to an increase in transepithelial electrical resistance (TEER), a measure of barrier integrity, and a decrease in paracellular permeability. nih.gov Similarly, oral glutamine supplementation has been shown to restore colonic paracellular permeability in mouse models of activity-based anorexia. mdpi.com The mechanism appears to involve not just increased expression but also the correct assembly of these proteins at the junctional complex. nih.govrsc.org For instance, the casein-derived peptide Asn-Pro-Trp-Asp-Gln (NPWDQ), which contains glutamine, was found to specifically up-regulate the expression of occludin, leading to a stronger tight junction barrier in Caco-2 cells. cambridge.orgcambridge.org

Given that the dipeptide this compound provides a direct source of glutamine, it is hypothesized that it contributes to the regulation of intestinal barrier function through similar mechanisms. The glutamine moiety can support the synthesis and proper assembly of critical TJ proteins, thereby strengthening the epithelial barrier and reducing paracellular permeability.

Enzymatic Inhibition and Regulation

Angiotensin I-Converting Enzyme (ACE) Inhibitory Mechanisms

Angiotensin I-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. mdpi.comgenscript.com ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. mdpi.commdpi.com Inhibition of ACE is a primary strategy for managing hypertension. Certain food-derived peptides have been identified as natural ACE inhibitors.

While direct kinetic studies on the dipeptide this compound are not extensively documented, research on the closely related tripeptide, this compound-Pro (IQP), provides significant insight. Studies on IQP isolated from Spirulina platensis have demonstrated its ACE inhibitory activity. chemmethod.comajgreenchem.com Kinetic analyses using Lineweaver-Burk plots revealed that the inhibition of ACE by this compound-Pro is non-competitive. chemmethod.comajgreenchem.com This mode of inhibition means the peptide binds to a site on the enzyme distinct from the active site, and it can bind whether or not the substrate is bound, thereby reducing the enzyme's catalytic efficiency. chemmethod.com The inhibition constant (Ki) for this interaction was determined to be approximately 5.8 μM. ajgreenchem.com

The structural characteristics of peptides play a crucial role in their ability to inhibit ACE. The presence of branched-chain aliphatic amino acids, such as Isoleucine (Ile), Valine, or Leucine, at the N-terminal position is known to contribute to high ACE-inhibitory activity. plos.orgfrontiersin.org Therefore, the N-terminal Isoleucine in the this compound sequence is a favorable feature for ACE inhibition. The peptide likely interacts with the active site or allosteric sites of ACE, preventing the conformational changes necessary for substrate conversion.

| Peptide | Source | IC₅₀ Value | Inhibition Mode | Reference |

|---|---|---|---|---|

| This compound-Pro | Spirulina platensis | 0.23 mg/mL | Non-competitive | ajgreenchem.com |

| Glu-Val-Leu-Ile-Gln | Stone fish | 1.440 mM | Not specified | plos.orgnih.gov |

Molecular Basis of Peptide-Enzyme Interactions

The interaction between a peptide and an enzyme at the molecular level determines the nature and potency of the inhibition. This interaction is governed by the formation of various non-covalent bonds between the peptide's amino acid residues and the enzyme's active or allosteric sites.

ACE Interactions: Molecular docking studies have provided insights into how ACE-inhibitory peptides bind to the enzyme. For the pentapeptide Glu-Val-Leu-Ile-Gln, docking simulations revealed that its inhibitory effect is mediated mainly through hydrogen and electrostatic bond interactions with ACE. plos.orgnih.govresearchgate.net Generally, ACE-inhibitory peptides interact with key residues in the enzyme's active site, which contains a zinc ion essential for catalysis. plos.org The presence of N-terminal branched-chain aliphatic amino acids like Isoleucine is thought to enhance binding affinity. plos.org It is proposed that the functional groups of this compound, such as the carbonyl and amine groups of the peptide backbone and the side chains of Isoleucine and Glutamine, could form hydrogen bonds with residues like Gln259, His331, and Thr358 within the ACE active site, similar to other inhibitory peptides. mdpi.com

DPP-IV Interactions: The active site of DPP-IV is characterized by specific subsites (S1, S2) that accommodate the N-terminal residues of its peptide substrates. researchgate.net The S1 subsite is a hydrophobic pocket. Molecular docking of various inhibitory peptides has shown that they form hydrogen bonds with residues such as Ser209, Arg125, and Tyr5. ucd.ie Hydrophobic interactions are also critical, particularly for peptides with an N-terminal hydrophobic residue like Isoleucine. acs.orgucd.ie Therefore, it is predicted that the Isoleucine residue of this compound would fit into the S1 hydrophobic pocket of DPP-IV, while the glutamine residue and peptide backbone could form hydrogen bonds with other active site residues, anchoring the peptide and preventing the binding of natural substrates.

| Enzyme | Peptide/Related Peptide | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| ACE | Glu-Val-Leu-Ile-Gln | Not specified | Hydrogen bonds, Electrostatic interactions | plos.orgnih.govresearchgate.net |

| DPP-IV | Various tripeptides | Ser209, Arg125, Tyr5 | Hydrogen bonds, Hydrophobic interactions | ucd.ie |

Involvement in Cellular Metabolic Pathways and Signaling

Contributions to Amino Acid Intermediary Metabolism

Once absorbed, the dipeptide this compound is hydrolyzed into its constituent amino acids, Isoleucine and Glutamine, which then enter the body's amino acid pool and participate in various metabolic pathways. Amino acids are fundamental as building blocks for proteins and as intermediates in numerous metabolic processes. oup.commetbio.net

Isoleucine (Ile): As an essential, branched-chain amino acid (BCAA), Isoleucine cannot be synthesized by the body and must be obtained from the diet. jumedicine.com Its catabolism is significant as it is both glucogenic and ketogenic. The breakdown of Isoleucine ultimately yields succinyl-CoA, a TCA cycle intermediate (glucogenic), and acetyl-CoA (ketogenic). jumedicine.com Thus, Isoleucine contributes to both energy production through the TCA cycle and the synthesis of glucose via gluconeogenesis or ketone bodies.

Glutamine (Gln): Glutamine is the most abundant non-essential amino acid in the body and plays a central role in nitrogen metabolism, acting as a primary vehicle for transporting nitrogen between tissues. nih.gov It is a crucial substrate for rapidly dividing cells, including enterocytes and immune cells. nih.gov Metabolically, glutamine can be converted to glutamate (B1630785) by the enzyme glutaminase. jumedicine.com Glutamate can then be deaminated by glutamate dehydrogenase to form α-ketoglutarate, another key intermediate of the TCA cycle, providing energy for the cell. jumedicine.comresearchgate.net Glutamine is also a precursor for the synthesis of other non-essential amino acids and nucleotides. nih.gov

Both Isoleucine and Glutamine are involved in cell signaling. For instance, both amino acids have been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and inflammation. nih.govresearchgate.net Glutamine also influences other key signaling pathways like mTOR, which regulates cell growth and protein synthesis. nih.govresearchgate.net Therefore, the breakdown of this compound provides key substrates that fuel central metabolic pathways and participate in the complex regulation of cellular signaling.

Regulation of Protein Synthesis via Key Signaling Cascades (e.g., GCN2/eIF2α/ATF4 Pathways)

The cell employs sophisticated sensing mechanisms to ensure that protein synthesis, an energetically costly process, only proceeds when sufficient building blocks are available. A primary pathway for monitoring amino acid availability is the General Control Nonderepressible 2 (GCN2) signaling cascade.

Under conditions of amino acid scarcity, including a deficiency in either isoleucine or glutamine, the concentration of their corresponding uncharged transfer RNAs (tRNAs) increases. vt.edu This accumulation of uncharged tRNAs serves as a direct signal to activate the GCN2 kinase. elifesciences.org Activated GCN2 then phosphorylates the α-subunit of the eukaryotic initiation factor 2 (eIF2α). oup.com

Phosphorylation of eIF2α has two major consequences:

It leads to a global reduction in protein synthesis, which helps conserve cellular resources during periods of nutritional stress. oup.com

It paradoxically promotes the selective translation of certain messenger RNAs (mRNAs), most notably the Activating Transcription Factor 4 (ATF4). elifesciences.orgnih.gov

ATF4 is a transcription factor that orchestrates a comprehensive adaptive response to nutrient deprivation. nih.gov It upregulates the expression of genes involved in amino acid synthesis and transport, thereby working to restore amino acid homeostasis. vt.eduelifesciences.org Therefore, the GCN2/eIF2α/ATF4 pathway is a critical regulator of cell survival and proliferation under amino acid-limiting conditions. nih.gov While glutamine deprivation is a known activator of this pathway, the specific impact of the dipeptide this compound on this signaling cascade requires direct investigation. nih.gov

Role in Cellular Energy Homeostasis and Redox Status

Cellular energy homeostasis, the balance between energy production and consumption, and redox status, the balance between oxidants and antioxidants, are fundamental for cell survival and function. The constituents of this compound play significant roles in both processes.

Glutamine (Gln) is the most abundant amino acid in the body and is a versatile metabolic fuel. frontiersin.orgnih.gov It is crucial for:

Energy Production: Gln can be converted to glutamate, which then enters the Tricarboxylic Acid (TCA) cycle to generate ATP, the cell's primary energy currency. This is particularly important for rapidly proliferating cells. frontiersin.orgresearchgate.net

Redox Balance: Gln is a key precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. frontiersin.org GSH is essential for neutralizing reactive oxygen species (ROS), thereby protecting the cell from oxidative damage. nih.gov An increased glutamine/glutamate ratio can enhance the availability of substrate for GSH synthesis, thus bolstering the cell's antioxidant capacity. frontiersin.org

Nitrogen Transport: Gln acts as a primary shuttle for nitrogen between tissues, which is vital for nucleotide synthesis and maintaining pH homeostasis. nih.govexamine.com

Isoleucine (Ile) , as a branched-chain amino acid (BCAA), also contributes to energy metabolism. Following transamination, its carbon skeleton can be converted into intermediates like succinyl-CoA and acetyl-CoA, which can be oxidized in the TCA cycle for energy production. frontiersin.org

The dipeptide this compound, by supplying both of these amino acids, could theoretically support cellular bioenergetics and redox defenses, particularly under conditions of high metabolic demand or oxidative stress. Studies on glutamine have shown it can sustain energy supply, improve ATP production, and reduce oxidative stress in experimental models. researchgate.net

Systemic Biological Research and Disease Models

Associations with Amino Acid Profile Alterations in Experimental Disease Models (e.g., Cancer, Neurological Disorders)

The metabolic reprogramming that characterizes many diseases often involves significant changes in amino acid utilization. Cancer cells, for instance, have a high demand for specific amino acids like glutamine to fuel their rapid growth and proliferation. nih.gov

Cancer Models: Studies analyzing plasma-free amino acid (PFAA) profiles have revealed distinct patterns in various cancers. However, the results can be contradictory, potentially due to differences in cancer type, stage, and analytical methods. nih.gov For example, some studies report decreased levels of Gln and Ile in cancer patients, possibly reflecting increased consumption by the tumor. nih.govacademicjournals.org Conversely, other studies have noted increased levels of these amino acids. mdpi.comoatext.com These alterations suggest that monitoring PFAA profiles could have diagnostic or prognostic potential. nih.gov

| Cancer Type | Isoleucine (Ile) Alteration | Glutamine (Gln) Alteration | Reference |

|---|---|---|---|

| Breast Cancer | Decreased | Decreased | academicjournals.org |

| Breast Cancer | Increased | Increased | nih.govoatext.com |

| Breast Cancer (Early Stage) | Increased (Leu+Ile) | Increased | mdpi.com |

| Colorectal Cancer | Decreased | Increased | academicjournals.org |

| Colon Cancer | Decreased | Not Reported | nih.gov |

Neurological Disorder Models: Metabolic disturbances, including altered amino acid profiles, are also implicated in the pathogenesis of neurological disorders. Excitotoxicity, a process where excessive levels of excitatory amino acids like glutamate can damage neurons, is a feature of several neurodegenerative diseases. viamedica.pl As glutamine is a direct precursor to glutamate, its metabolism is of significant interest in this context.

In studies of multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system, significant changes in serum amino acid concentrations have been reported.

| Neurological Disorder | Isoleucine (Ile) Alteration | Glutamine (Gln) Alteration | Reference |

|---|---|---|---|

| Multiple Sclerosis (vs. Healthy Controls) | No Significant Change Reported | Increased | viamedica.plviamedica.pl |

| Glioblastoma (vs. Healthy Controls) | Not Significantly Different | Decreased | nih.gov |

These findings underscore the systemic impact of diseases on amino acid metabolism. The specific changes in Isoleucine and Glutamine levels likely reflect complex interactions between nutrient consumption, synthesis, and inter-organ transport in response to the disease state. Further research is needed to determine whether the levels of the dipeptide this compound are also altered and what role it may play in the pathophysiology of these conditions.

Transport and Bioavailability Dynamics of Ile Gln

Intestinal Absorption Mechanisms of Small Peptides

The intestinal absorption of peptides, including dipeptides like Ile-Gln, is a complex process involving multiple pathways across the intestinal epithelium. Unlike free amino acids, which are primarily absorbed by specific amino acid transporters, small peptides can be transported intact. vnua.edu.vn

Role and Specificity of Oligopeptide Transporters (e.g., PepT1)

A key player in the intestinal absorption of small peptides is the proton-coupled peptide transporter 1 (PepT1). vnua.edu.vn PepT1 is predominantly expressed on the apical brush border membrane of intestinal epithelial cells, particularly in the jejunum. mdpi.comoup.comumich.edu It facilitates the uptake of dipeptides and tripeptides from the intestinal lumen into the enterocytes, driven by an inwardly directed proton electrochemical gradient. oup.comnih.gov

PepT1 exhibits broad substrate specificity, capable of transporting over 400 different dipeptides and 8,000 tripeptides derived from dietary protein digestion. nih.gov While PepT1 is a major route for di- and tripeptide absorption, its role in the transport of specific peptides can vary. Studies using Caco-2 cell monolayers, a widely used in vitro model for intestinal absorption, have investigated the transport of various peptides and the involvement of PepT1. nih.govacs.orgresearchgate.net

Research on the tripeptides this compound-Trp (IQW), Leu-Lys-Pro (LKP), and Tyr-Pro-Ile (YPI) suggests that their transport is likely mediated by PepT1. nih.govacs.org However, a study evaluating the transport of the tripeptide this compound-Pro (IQP) across Caco-2 monolayers found that its transport was not affected by Gly-Pro, a known competitive inhibitor of PepT1, indicating that IQP transport was not PepT1-mediated. nih.gov This highlights that even closely related peptides can exhibit different transport mechanisms.

PepT1 activity and expression can be influenced by various factors, including dietary conditions and hormones. mdpi.comumich.edunih.gov For instance, fasting has been shown to increase intestinal PepT1 expression in mice and rats, leading to increased oral absorption of substrates like glycylsarcosine (B1347041) (Gly-Sar). mdpi.com Conversely, amino acid supplementation can reduce PepT1 expression. mdpi.com Hormones such as ghrelin, EGF, rhGH, and insulin (B600854) have also been reported to modulate PepT1 function and expression. umich.edunih.gov

Influence of Peptide Sequence and Length on Transepithelial Transport

The sequence and length of a peptide significantly influence its ability to traverse the intestinal epithelium. Dipeptides and tripeptides are the primary substrates for PepT1-mediated transport. vnua.edu.vnoup.comnih.govrsc.org Generally, the permeability of dipeptides is expected to be higher than that of tripeptides, suggesting that peptide chain length is an important factor for membrane permeability. oup.com

While PepT1 is the main transporter for small peptides, longer oligopeptides (more than three amino acids) are often transported via paracellular pathways. rsc.org However, there are exceptions, and some longer peptides have been shown to utilize other mechanisms. For example, a 19-residue peptide, lactononadecapeptide (LNDP), was found to be transported across Caco-2 cell monolayers, with evidence suggesting a role for PepT1 in its transport, which is notable for a peptide of this length. nih.govacs.org

The amino acid composition and sequence also play a role. Hydrophobicity and structural rigidity can influence substrate recognition by PepT1. mdpi.com Peptides containing proline residues, particularly at the C-terminus, have shown resistance to degradation by intestinal peptidases, which can enhance their intact absorption. nih.govresearchgate.net The stereochemistry of amino acids also matters, as peptides composed solely of D-enantiomers are not transported by PepT1. umich.edu

Identification of Paracellular and Transcellular Transport Pathways

Peptides can cross the intestinal epithelial barrier through two main routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells). rsc.orgphysiology.orgtaylorandfrancis.comwikipedia.org

The transcellular pathway can involve carrier-mediated transport (primarily via PepT1 for di- and tripeptides), transcytosis (transport within vesicles), and passive diffusion. rsc.orgtaylorandfrancis.com During transcellular transport, peptides are susceptible to degradation by intracellular peptidases. nih.gov

The paracellular pathway involves passive diffusion through the tight junctions between epithelial cells. rsc.orgphysiology.orgwikipedia.org This route is generally considered passive and does not require energy consumption. rsc.org The paracellular pathway is particularly important for the absorption of hydrophilic molecules that have difficulty crossing the lipid cell membrane via the transcellular route. wikipedia.org Oligopeptides larger than tripeptides are mostly transported via paracellular pathways. rsc.org

Studies investigating the transport of specific peptides across Caco-2 monolayers have utilized various methods to distinguish between these pathways, including the use of transport inhibitors and assessment of transepithelial electrical resistance (TEER), which is an indicator of tight junction integrity. nih.govnih.gov For instance, the transport of the tripeptide IQP was found to be significantly increased by sodium deoxycholate, a compound known to affect tight junctions, suggesting that the major transport mechanism for IQP was paracellular. nih.gov In contrast, the transport of the 19-residue peptide LNDP across Caco-2 cells was significantly inhibited by a PepT1 inhibitor and by PepT1 knockdown, indicating a prominent role for PepT1-mediated transcellular transport. nih.govacs.org

The relative contribution of paracellular and transcellular pathways can vary depending on the peptide's properties, such as size, charge, and hydrophobicity. nih.govresearchgate.netfrontiersin.org For example, negatively charged peptides with low molecular weight may preferentially use the paracellular route, while large, hydrophobic, and positively charged peptides might be transported via transcytosis. researchgate.net

Here is a summary of transport pathways and influencing factors based on the search results:

| Transport Pathway | Mechanism | Peptide Characteristics Favored | Examples (if available) | Notes |

| Transcellular | Carrier-mediated (PepT1) | Di- and Tripeptides, neutral charge, hydrophobicity | This compound-Trp (IQW), Leu-Lys-Pro (LKP), Tyr-Pro-Ile (YPI) nih.govacs.orgfrontiersin.org | Requires H+ gradient, saturable, influenced by diet/hormones. oup.comnih.gov |

| Transcellular | Transcytosis (vesicular transport) | Longer peptides (≥ tetrapeptides), hydrophobic, positively charged rsc.orgresearchgate.net | 17-residue peptide YQEPVLGPVAGPFPIIV nih.gov | Energy-dependent. rsc.org |

| Transcellular | Passive Diffusion | Highly lipid-soluble peptides researchgate.net | Less common for polar peptides. wikipedia.org | |

| Paracellular | Passive diffusion through tight junctions | Oligopeptides (> tripeptides), hydrophilic, low MW, negatively charged rsc.orgresearchgate.netwikipedia.org | Gln-Ile-Gly-Leu-Phe (QIGLF), Arg-Val-Pro-Ser-Leu (RVPSL) nih.govacs.org | Passive, unmediated, dependent on tight junction integrity. rsc.orgphysiology.orgwikipedia.org |

Interactive Data Table: Apparent Permeability (Papp) of Peptides Across Caco-2 Monolayers

The apparent permeability (Papp) across Caco-2 cell monolayers is a common indicator of a peptide's ability to be transported across the intestinal epithelium. oup.com Higher Papp values generally correlate with better intestinal absorption.

| Peptide | Length (amino acids) | Papp (× 10⁻⁶ cm/s) | Proposed Main Transport Pathway(s) | Source |

| This compound-Pro (IQP) | 3 | 7.48 ± 0.58 | Paracellular nih.gov | PubMed nih.gov |

| Val-Glu-Pro (VEP) | 3 | 5.05 ± 0.74 | Paracellular nih.gov | PubMed nih.gov |

| Gly-Sar (Glycylsarcosine) | 2 | 38.6 | PepT1 oup.com | ResearchGate oup.com |

| Gly-Sar-Sar | 3 | 3.5 | PepT1 oup.com | ResearchGate oup.com |

| Lactononadecapeptide (LNDP) | 19 | 1.22 | PepT1 (suggested) nih.govacs.org | ACS Publications nih.gov, ResearchGate acs.org |

| Trp-Gly-Ala-Pro-Ser-Leu (WGAPSL) | 6 | Not specified | Paracellular (suggested) mdpi.com | MDPI mdpi.com |

| Gln-Ile-Gly-Leu-Phe (QIGLF) | 5 | Not specified | Paracellular (suggested) nih.govacs.org | ACS Publications nih.gov, ResearchGate acs.org |

| Arg-Val-Pro-Ser-Leu (RVPSL) | 5 | Not specified | Paracellular (suggested) nih.govacs.org | ACS Publications nih.gov, ResearchGate acs.org |

| Val-Leu-Pro-Val-Pro (VLPVP) | 5 | Not specified | Paracellular (suggested) nih.govacs.org | ACS Publications nih.gov, ResearchGate acs.org |

| Tyr-Gln-Glu-Pro-Val-Leu-Gly-Pro-Val-Ala- | 17 | Not specified | Transcytosis (suggested) nih.gov | ACS Publications nih.gov |

Note: Papp values can vary depending on experimental conditions and cell line passages. The values presented here are illustrative examples from the cited studies.

Cellular Uptake Mechanisms in Various Cell Types

Beyond intestinal absorption, this compound and other peptides can be taken up by various cells throughout the body to exert their effects. The mechanisms of cellular uptake are diverse and can vary depending on the peptide's characteristics and the cell type.

Endocytosis-Mediated Internalization Processes

Endocytosis is an active, energy-dependent process by which cells internalize molecules from the extracellular environment by engulfing them within vesicles derived from the plasma membrane. beilstein-journals.orgnih.govnih.gov This is a major pathway for the uptake of macromolecules, including peptides, particularly at physiological concentrations. beilstein-journals.orgnih.gov

Various forms of endocytosis exist, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.govresearchgate.net The specific endocytic pathway utilized can depend on factors such as the peptide's size, charge, and interactions with cell surface molecules like glycosaminoglycans (GAGs). beilstein-journals.orgnih.govmdpi.comunil.ch

Cell-penetrating peptides (CPPs), which are often short and positively charged, have been shown to enter cells via endocytosis, among other mechanisms. beilstein-journals.orgnih.govresearchgate.netacs.orgbiosyn.comcas.cz Studies using endocytosis inhibitors have provided evidence for the involvement of endocytic pathways in peptide uptake. beilstein-journals.orgnih.gov For example, the uptake of the TAT peptide, a well-studied CPP, has been shown to involve clathrin-mediated endocytosis and macropinocytosis. beilstein-journals.orgnih.gov

While endocytosis is a significant route, it often results in peptides being trapped within endosomal or lysosomal compartments, where they may be degraded. nih.govresearchgate.net Escape from these compartments is often necessary for peptides to reach their intracellular targets.

Energy-Independent Direct Translocation Pathways

In addition to endocytosis, peptides, particularly certain CPPs, can also enter cells through energy-independent direct translocation across the cell membrane. beilstein-journals.orgunil.chacs.orgbiosyn.comcas.czpnas.org This mechanism does not require the formation of vesicles and can occur even at low temperatures or in the presence of metabolic inhibitors. beilstein-journals.orgbiosyn.com

The exact molecular mechanisms of direct translocation are still being investigated, but proposed models include the formation of transient pores or inverted micelles in the lipid bilayer, facilitated by interactions between the peptide and the cell membrane. beilstein-journals.orgunil.chpnas.org Positively charged peptides, due to electrostatic interactions with the negatively charged components of the cell membrane, are often associated with this mode of entry. beilstein-journals.orgbiosyn.com

The prevalence of direct translocation versus endocytosis can be influenced by peptide concentration and other factors. beilstein-journals.org Some studies suggest that at lower peptide concentrations, endocytosis may prevail, while at higher concentrations, direct translocation might become more significant. beilstein-journals.org However, this can vary depending on the specific peptide.

Research using artificial membrane bilayers and molecular dynamics simulations has provided insights into the potential mechanisms of direct translocation, suggesting that interactions between the peptide and membrane lipids can lead to membrane destabilization and peptide passage. acs.orgpnas.org

It is important to note that the mechanisms of cellular uptake for any given peptide can be complex and may involve a combination of both endocytosis and direct translocation, depending on the specific peptide, cell type, and experimental conditions. beilstein-journals.orgnih.govacs.org

Here is a summary of cellular uptake mechanisms:

| Cellular Uptake Mechanism | Energy Requirement | Key Features | Examples (Peptides Studied) | Notes |

| Endocytosis | Energy-dependent | Vesicle formation, multiple pathways (clathrin-mediated, macropinocytosis, etc.) | Cell-penetrating peptides (CPPs), TAT peptide beilstein-journals.orgnih.govresearchgate.net | Peptides may be trapped in endosomes. nih.govresearchgate.net |

| Direct Translocation | Energy-independent | Direct passage across membrane, potentially via pores or micelles | Cell-penetrating peptides (CPPs), arginine-rich peptides beilstein-journals.orgacs.orgbiosyn.compnas.org | Mechanism still under investigation, can be concentration-dependent. beilstein-journals.org |

Role of Membrane Interactions and Electrostatic Forces in Cellular Entry

The cellular entry of peptides, including dipeptides such as this compound, is a complex process influenced by various factors, including interactions with the cell membrane and the involvement of transport proteins. The primary pathway for the absorption of di- and tripeptides in the intestine is mediated by the proton-coupled peptide transporter PEPT1 (SLC15A1), located on the apical membrane of enterocytes oup.commdpi.comguidetopharmacology.orgoup.com. PEPT1 is an electrogenic transporter, meaning its function involves the movement of charge across the membrane, coupled with the transport of protons guidetopharmacology.orgoup.com. This proton gradient provides the driving force for the uptake of di- and tripeptides against their concentration gradient mdpi.comoup.com.

While the search results specifically mention the tripeptide this compound-Trp (IQW) as likely being transported by PEPT1, the dipeptide this compound would also be a potential substrate for this transporter, as PEPT1 is known to transport a wide range of dipeptides and tripeptides mdpi.comguidetopharmacology.org. The transport mediated by PEPT1 is influenced by the structural features of the peptide, including charge, hydrophobicity, size, and side chain flexibility guidetopharmacology.org.

Membrane interactions and electrostatic forces play a significant role in the initial association of peptides with the cell surface prior to their internalization, whether via transporters or other mechanisms. Cell-penetrating peptides (CPPs), for instance, often initiate their cellular entry through electrostatic interactions between their positively charged residues and the negatively charged components of the cell membrane elifesciences.org. While this compound itself is a neutral dipeptide at physiological pH (isoleucine is neutral, and glutamine is neutral), the context of its environment and potential modifications or interactions with other charged molecules could influence its membrane interactions.

Studies on peptide-membrane interactions highlight the importance of specific amino acids with charge or hydrophobic residues in the binding process nih.gov. For example, research on functional peptides from SARS-CoV-2 showed that amino acids like Lys (lysine), Ile (isoleucine), Glu (glutamic acid), Asn (asparagine), and Gln (glutamine), with their charged or hydrophobic characteristics, play a significant role in peptide binding to membranes nih.gov. In the case of a specific functional peptide studied, Ile and Gln were identified as playing a key role in binding to a neutral lipid membrane nih.gov. Lysine, a positively charged residue, exhibited strong interaction energy with negatively charged lipid membranes nih.gov.

Although PEPT1-mediated transport is the primary route for dipeptide absorption in the intestine, other pathways can also be involved. Paracellular transport, which occurs through the tight junctions between cells, can contribute to the transport of some peptides, particularly if they are not efficiently transported by carrier-mediated mechanisms capes.gov.brnih.govnih.gov. The permeability of peptides through the paracellular route can be influenced by factors affecting tight junction integrity.

The contribution of membrane interactions and electrostatic forces to the cellular entry of this compound specifically, outside of its interaction with the PEPT1 transporter, would likely depend on the cellular context and the concentration of the dipeptide. While a neutral dipeptide like this compound might not exhibit the strong electrostatic attraction seen with highly charged CPPs, subtle interactions with the lipid bilayer or membrane proteins could still play a role in its presentation to transporters or potential low-level passive diffusion.

Detailed research findings on the specific membrane interactions and electrostatic forces governing the cellular entry of this compound are not extensively detailed in the provided search results. However, the principles established for dipeptide transport via PEPT1, which is an electrogenic process driven by a proton gradient across the membrane, and the general understanding of how charged and hydrophobic amino acid residues influence peptide-membrane interactions, provide a framework for understanding the potential dynamics involved.

Data Table:

While no specific data tables focusing solely on this compound's membrane interactions or electrostatic forces during cellular entry were found, the search results provided data on the transport of other peptides, particularly via PEPT1. The following table presents illustrative data from the search results regarding peptide transport across Caco-2 cell monolayers, a common in vitro model for intestinal absorption, highlighting the variability in apparent permeability (Papp) values for different peptides and the involvement of PEPT1.

| Peptide | Source | Papp (× 10⁻⁶ cm/s) | Transport Mechanism Notes | Citation |

| This compound-Trp (IQW) | Egg White | - | Likely mediated by PEPT1 | nih.govresearchgate.net |

| This compound-Pro (IQP) | Spirulina platensis | 7.48 ± 0.58 | Not PEPT1-mediated, mainly paracellular | nih.gov |

| Gly-Sar | Synthetic | 38.6 | PEPT1 substrate, higher permeability than tripeptides | oup.comoup.com |

| Gly-Sar-Sar | Synthetic | 3.5 | PEPT1 substrate, lower permeability than Gly-Sar | oup.comoup.com |

| Gln-Ile-Gly-Leu-Phe (QIGLF) | Egg White | 0.911 ± 0.19 | Not energy-dependent or carrier-mediated, mainly paracellular | capes.gov.brnih.gov |

Detailed Research Findings:

Research using Caco-2 cell monolayers has been instrumental in elucidating the transport mechanisms of various peptides. For example, studies on the tripeptide this compound-Pro (IQP) showed that its transport across Caco-2 cells was not mediated by PEPT1 and primarily occurred via the paracellular route, with its transport being increased by sodium deoxycholate, a tight junction modulator nih.gov. This contrasts with findings suggesting that the tripeptide this compound-Trp (IQW) is likely transported by PEPT1 nih.govresearchgate.net. These findings underscore that even small differences in peptide sequence and length can significantly impact their transport mechanisms and reliance on specific membrane proteins or paracellular pathways.

The electrogenic nature of PEPT1 transport, driven by a proton gradient, inherently involves electrostatic forces as protons and positively charged peptides (or peptides becoming positively charged through protonation in the acidic environment near the brush border) are translocated across the membrane guidetopharmacology.orgoup.com. The interaction of the peptide substrate with the binding site within the PEPT1 transporter is also governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions, determined by the chemical properties of the amino acid residues in the peptide and the transporter protein guidetopharmacology.org.

Studies on cell-penetrating peptides further illustrate the critical role of electrostatic interactions in membrane association and entry. The positive charges on these peptides facilitate their initial binding to the negatively charged cell surface, which is rich in phospholipids (B1166683) and other anionic components elifesciences.org. This initial electrostatic attraction can then lead to various internalization mechanisms, including direct translocation across the membrane or endocytosis elifesciences.org. While this compound is not a CPP, the principle that electrostatic forces can mediate the interaction between peptides and the cell membrane is relevant in understanding the initial steps of cellular recognition and uptake for any peptide.

The limited direct information on this compound's specific membrane interactions and the role of electrostatic forces highlights a potential area for further dedicated research. Understanding these specific dynamics would provide a more complete picture of this compound's bioavailability and cellular entry profile.

Advanced Structural Analysis and Molecular Characterization

Spectroscopic and Computational Structural Elucidation

The three-dimensional conformation and structural dynamics of Ile-Gln are critical to its function and interactions. A variety of sophisticated methods are employed to investigate these characteristics.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. libretexts.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides insights into the conformational properties of the peptide backbone. libretexts.org The amide bond in the peptide backbone is the primary chromophore in the far-UV range (180-230 nm), with characteristic spectral signatures for different secondary structures like α-helices, β-sheets, and random coils. libretexts.orgresearchgate.net

| Structural Element | Characteristic CD Signal (Far-UV) | Relevance to this compound |

|---|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm | Less likely for an unconstrained dipeptide. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm | Observed in larger peptides containing the this compound motif. nih.gov |

| Random Coil | Strong negative band near 198 nm | The most probable conformation for isolated this compound in solution. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution at atomic resolution. For peptides, NMR can provide information on through-bond and through-space connectivities, yielding a detailed picture of the conformational ensemble.

The Human Metabolome Database (HMDB) provides predicted 1D ¹H and ¹³C NMR spectra for Isoleucyl-Glutamine in D₂O, which can serve as a reference for experimental verification. hmdb.ca

| NMR Parameter | Information Gained | Findings Related to this compound |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment and secondary structure | Predicted spectra are available in databases like HMDB. hmdb.ca In oxytocin (B344502), the chemical shifts of Ile and Gln are consistent with a turn conformation. nih.gov |

| J-Coupling Constants (e.g., ³J(HN,Hα)) | Dihedral angles (φ) | In oxytocin, these constants for the this compound region helped define the backbone torsion angles. rsc.org |

| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (< 5 Å) | Characteristic NOEs in oxytocin, such as between Ile(3) HN and Gln(4) HN, confirm a β-turn structure involving the this compound sequence. tandfonline.com |

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations provide a computational lens to explore the conformational landscape and dynamics of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility and interactions of peptides like this compound in a simulated environment.

While specific MD studies focusing solely on the this compound dipeptide are not prevalent, simulations of larger peptides containing this sequence offer valuable insights. For instance, MD simulations of oxytocin and its analogues have been used to refine NMR-derived structures and to study the stability of the β-turn involving the this compound segment. pnas.org Coarse-grained MD simulations have also been employed to study the association of various dipeptides, providing a general understanding of how different amino acid side chains influence intermolecular interactions. acs.org

A hypothetical MD simulation of this compound in an aqueous solvent would likely show a high degree of conformational flexibility, with the molecule sampling a wide range of backbone (φ, ψ) and side-chain (χ) dihedral angles, consistent with a random coil state. The simulation could also quantify intramolecular hydrogen bonding possibilities and the hydration shell around the peptide.

| Simulation Type | Key Outputs | Anticipated Results for this compound |

|---|---|---|

| All-Atom MD in Explicit Solvent | Conformational ensembles, dihedral angle distributions, hydrogen bonding dynamics, solvent accessible surface area. | Predominantly random coil behavior with high flexibility. Transient intramolecular hydrogen bonds may be observed. |

| Coarse-Grained MD | Aggregation propensity, large-scale conformational changes. | Low propensity for self-aggregation in dilute solution due to the polar glutamine side chain. |

X-ray Crystallography of this compound Containing Peptide Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of molecules in their crystalline state. mpg.dewikipedia.org This technique requires the formation of well-ordered crystals, which can be challenging for small, flexible peptides like dipeptides.

There are no reported crystal structures of the isolated this compound dipeptide. However, the structure of this compound has been observed within larger peptide-protein complexes. For example, the crystal structure of the oxytocin receptor bound to an oxytocin analogue reveals the conformation of the peptide hormone, including the this compound segment, within the binding pocket. tandfonline.com In such complexes, the conformation of this compound is stabilized by specific interactions with the receptor. These structures provide a snapshot of a biologically relevant conformation, though it may differ from its preferred state in solution. tandfonline.com The analysis of such complex structures can reveal key intermolecular contacts involving the isoleucine and glutamine side chains. researchgate.net

| Complex | Resolution | Conformation of this compound Containing Peptide |

|---|---|---|

| Oxytocin Receptor-Oxytocin Analogue Complex | High | The this compound segment adopts a specific turn conformation dictated by the receptor binding site. tandfonline.com |

| Antibody-Antigen Complex | High | If part of an epitope, the this compound sequence would adopt a conformation complementary to the antibody's paratope. |

Primary Structural Analysis Techniques

The primary structure, the linear sequence of amino acids, is the fundamental starting point for any structural analysis.

Application of Protein Sequencers and Mass Spectrometry

The definitive identification and sequencing of peptides like this compound are routinely accomplished using automated protein sequencers and mass spectrometry.

Protein Sequencers , which employ Edman degradation chemistry, sequentially remove and identify amino acids from the N-terminus of a peptide. shimadzu.com This method is highly reliable for determining the N-terminal sequence of proteins and peptides. For instance, the sequence Asp-Ile-Gln-Met... was identified as the N-terminus of an immunoglobulin light chain using an automated protein sequencer. shimadzu.com This technique can unambiguously distinguish between the isomeric residues isoleucine and leucine, which have identical masses. shimadzu.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ionized molecules. For a dipeptide like this compound, its molecular mass can be precisely measured. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, producing a spectrum of fragment ions that is characteristic of the amino acid sequence. bu.edu The fragmentation pattern allows for de novo sequencing. For this compound, characteristic b- and y-ions would be observed, confirming the sequence. Mass spectrometry is also a key technique in metabolomics for identifying and quantifying dipeptides in complex biological samples. researchgate.netnih.gov

| Technique | Principle | Application to this compound |

|---|---|---|

| Edman Degradation (Protein Sequencer) | Sequential cleavage and identification of N-terminal amino acids. shimadzu.com | Confirms the sequence as Isoleucine followed by Glutamine. Can distinguish Ile from Leu. shimadzu.com |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of the intact dipeptide. | Provides the exact molecular weight of this compound (Monoisotopic Mass: 259.1481 Da). matrixscience.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the parent ion to produce sequence-specific fragment ions. bu.edu | Generates a fragmentation pattern that confirms the sequence and identity of the constituent amino acids. bu.edu |

Methodologies for Differentiation of Isobaric Amino Acid Residues (Isoleucine and Leucine)

Isoleucine (Ile) and Leucine (Leu) are structural isomers, both possessing the same chemical formula (C₆H₁₃NO₂) and a monoisotopic mass of approximately 113.08406 Da. creative-biolabs.com This identity in mass makes their differentiation a significant challenge for standard mass spectrometry (MS) techniques. creative-biolabs.comacs.orgnih.gov Conventional fragmentation methods like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) typically cleave the peptide backbone, producing b- and y-ions that are insufficient for distinguishing between these two residues. creative-biolabs.com

Advanced tandem mass spectrometry (MS/MS) techniques are required to induce specific side-chain fragmentations that yield diagnostic ions. wvu.edunih.gov Electron-based dissociation methods, such as Electron Transfer Dissociation (ETD), Electron Activated Dissociation (EAD), and Charge Transfer Dissociation (CTD), are particularly effective. creative-biolabs.comwvu.edunih.govsciex.com These high-energy activation techniques generate characteristic fragment ions, notably d- and w-ions, from cleavages within the amino acid side chains. wvu.eduacs.org

The key to differentiation lies in the distinct fragmentation patterns of the Ile and Leu side chains:

Isoleucine (Ile) , with branching at the beta-carbon (Cβ), typically loses a portion of its side chain equivalent to 29 Da (C₂H₅). creative-biolabs.comsciex.com

Leucine (Leu) , with branching at the gamma-carbon (Cγ), loses a fragment of approximately 43 Da (C₃H₇). creative-biolabs.comsciex.com

The observation of a z-ion that has lost 29 Da (forming a w-ion) is a strong indicator of an isoleucine residue, while a loss of 43 Da from a z-ion points definitively to leucine. sciex.comrapidnovor.com Multi-stage Mass Spectrometry (MSⁿ), often MS³, can be used to isolate a specific fragment ion from the initial MS/MS scan and subject it to further fragmentation, enhancing the generation of these diagnostic w-ions with greater specificity. creative-biolabs.com

| Amino Acid | Fragmentation Product | Mass Loss from Precursor Ion (e.g., z-ion) | Primary Fragmentation Method |

|---|---|---|---|

| Isoleucine (Ile) | w-ion | ~29 Da | EAD, ETD, CTD creative-biolabs.comnih.govsciex.com |

| Leucine (Leu) | w-ion | ~43 Da | EAD, ETD, CTD creative-biolabs.comnih.govsciex.com |

Molecular Interaction Modeling

Computational modeling provides critical insights into the binding behavior and interaction forces of peptides with biological targets. For this compound, these in silico approaches help predict its biological activity and the nature of its molecular bonds.

In Silico Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity, often expressed as a binding energy score (e.g., kcal/mol or kJ/mol) or an IC₅₀ value (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%). plos.orgresearchgate.net

In a study identifying novel Angiotensin I-Converting Enzyme (ACE)-inhibitory peptides, a pentapeptide, Glu-Val-Leu-Ile-Gln, was identified and analyzed. plos.org Molecular docking of this peptide into the active site of ACE was performed to verify its inhibitory effect. The study reported an IC₅₀ value of 1.440 mM for this peptide. plos.org Another molecular docking analysis of the dipeptide this compound (IQ) investigated its interactions with various protein targets, providing a structural basis for its observed biological activities. researchgate.netfrontiersin.org Such studies demonstrate that peptides containing the this compound sequence can effectively bind to the active sites of enzymes, with their binding affinity quantifiable through docking scores. plos.org

| Peptide Sequence | Target Protein | Predicted Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Glu-Val-Leu-Ile-Gln | Angiotensin I-Converting Enzyme (ACE) | 1.440 mM | plos.org |

| Thr-Tyr-Pro-His-Gln-Gln-Pro-Pro-Ile-Leu-Thr | Dipeptidyl Peptidase-IV (DPP-IV) | -7.421 kcal/mol (Binding Energy) | researchgate.net |

Characterization of Hydrogen Bonding and Electrostatic Interactions

The stability of a peptide-protein complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and electrostatic interactions. plos.orgbenthamopen.com The side chains of both isoleucine and glutamine play distinct roles in these interactions. The glutamine residue, with its terminal amide group, can act as both a hydrogen bond donor and acceptor. nih.gov The isoleucine residue, being hydrophobic, primarily engages in van der Waals and hydrophobic interactions. sigmaaldrich.com

Molecular docking studies reveal the specific atoms involved in these interactions. For instance, the docking of ACE-inhibitory peptides containing this compound demonstrated that their effects are mediated mainly through hydrogen and electrostatic bond interactions with amino acid residues and the zinc cofactor within the ACE binding domain. plos.org These interactions, such as the formation of hydrogen bonds between the peptide's backbone or side chains and the receptor's active site, are critical for the stability and specificity of the binding. plos.orgresearchgate.net